molecular formula C13H18FNO B5774637 1-[2-(2-fluorophenoxy)ethyl]piperidine

1-[2-(2-fluorophenoxy)ethyl]piperidine

Cat. No. B5774637
M. Wt: 223.29 g/mol
InChI Key: MUBKBIGCRROAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-fluorophenoxy)ethyl]piperidine, also known as FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

1-[2-(2-fluorophenoxy)ethyl]piperidine has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 1-[2-(2-fluorophenoxy)ethyl]piperidine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]piperidine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor. This results in increased levels of serotonin and dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(2-fluorophenoxy)ethyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and antipsychotic effects. 1-[2-(2-fluorophenoxy)ethyl]piperidine has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-(2-fluorophenoxy)ethyl]piperidine is its potential therapeutic applications in various neurological disorders and pain management. However, 1-[2-(2-fluorophenoxy)ethyl]piperidine also has some limitations in lab experiments. It has been found to exhibit some toxicity and may have potential side effects. Further studies are required to determine the safety and efficacy of 1-[2-(2-fluorophenoxy)ethyl]piperidine.

Future Directions

There are several future directions for 1-[2-(2-fluorophenoxy)ethyl]piperidine research. One of the potential directions is to study its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[2-(2-fluorophenoxy)ethyl]piperidine can also be studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Further studies are required to determine the optimal dosage, safety, and efficacy of 1-[2-(2-fluorophenoxy)ethyl]piperidine in various therapeutic applications.
Conclusion:
In conclusion, 1-[2-(2-fluorophenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects and has potential use in the treatment of various neurological disorders and pain management. Further studies are required to determine the safety and efficacy of 1-[2-(2-fluorophenoxy)ethyl]piperidine in various therapeutic applications.

Synthesis Methods

1-[2-(2-fluorophenoxy)ethyl]piperidine can be synthesized using various methods. One of the most common methods involves the reaction of 2-fluoroanisole with 1-(2-chloroethyl)piperidine in the presence of a base. The reaction results in the formation of 1-[2-(2-fluorophenoxy)ethyl]piperidine as a white solid.

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKBIGCRROAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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